molecular formula C19H18ClNO4 B11054616 2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylacetamide

2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylacetamide

Cat. No.: B11054616
M. Wt: 359.8 g/mol
InChI Key: ZHMGPWPDCYOXCA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylacetamide is an organic compound with a complex structure that includes a chlorophenoxy group, a spiro[1,3-benzodioxole] moiety, and a cyclopentan-5-ylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylacetamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the desired compound .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The acylation reaction is typically carried out at temperatures ranging from 0°C to the reflux temperature of the reaction materials in an organic solvent .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylacetamide is unique due to its spiro[1,3-benzodioxole] moiety, which imparts specific chemical and biological properties that are not present in other similar compounds

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide

InChI

InChI=1S/C19H18ClNO4/c20-13-3-6-15(7-4-13)23-12-18(22)21-14-5-8-16-17(11-14)25-19(24-16)9-1-2-10-19/h3-8,11H,1-2,9-10,12H2,(H,21,22)

InChI Key

ZHMGPWPDCYOXCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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